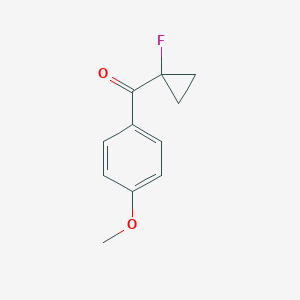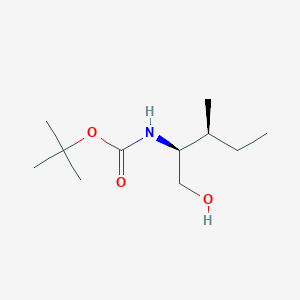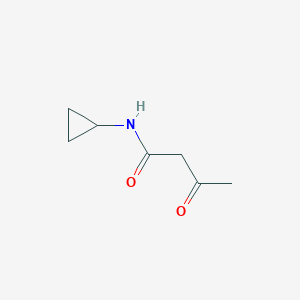
N-cyclopropyl-3-oxobutanamide
概要
説明
what is 'N-cyclopropyl-3-oxobutanamide'? N-cyclopropyl-3-oxobutanamide is an organic compound that belongs to the group of amides. It is a white solid with a melting point of 65-67°C. It is used in pharmaceuticals, agrochemicals, and other industrial applications. the use of 'N-cyclopropyl-3-oxobutanamide' N-cyclopropyl-3-oxobutanamide is a synthetic compound used in the production of pharmaceuticals. It is used as an intermediate in the synthesis of various drugs, including anticonvulsants, antipsychotics, and anti-inflammatory agents. It is also used in the synthesis of some herbicides and insecticides. In addition, it is used in the production of various polymers, such as polyurethanes, polyamides, and polyesters. the chemistry of 'N-cyclopropyl-3-oxobutanamide' N-cyclopropyl-3-oxobutanamide is an organic compound with the chemical formula C6H11NO2. It is an amide, a type of organic compound formed from the reaction of an amine and a carboxylic acid. It is a white, crystalline solid that is slightly soluble in water. The compound can be synthesized by reacting cyclopropyl amine with 3-oxobutanoic acid. This reaction is catalyzed by an acid such as sulfuric acid and proceeds through a nucleophilic addition-elimination mechanism. The reaction produces an amide bond between the nitrogen atom of the amine and the carboxylic acid group of the 3-oxobutanoic acid. The structure of N-cyclopropyl-3-oxobutanamide consists of a cyclopropyl ring attached to a nitrogen atom, which is connected to an oxygen atom and a butanamide group. The cyclopropyl ring is composed of three carbon atoms and three hydrogen atoms. The nitrogen atom is bonded to a hydrogen atom, an oxygen atom, and the butanamide group. The butanamide group consists of a butyl group attached to a carbonyl group. The compound has a melting point of about 64°C and a boiling point of about 159°C. It is relatively unreactive and stable at room temperature. the biochemical/physical effects of 'N-cyclopropyl-3-oxobutanamide' N-cyclopropyl-3-oxobutanamide is a synthetic compound that has been used as a reagent in organic synthesis. It is a cyclic amide derivative of cyclopropyl-3-oxobutanoic acid. Biochemically, N-cyclopropyl-3-oxobutanamide can act as a reactant in the formation of peptide bonds, as well as other amide and ester linkages. It can also be used as a catalyst in the synthesis of various compounds. Physically, N-cyclopropyl-3-oxobutanamide is a white crystalline solid with a melting point of 74-76 °C. It is soluble in polar organic solvents, such as methanol, ethanol, and acetonitrile. It is also soluble in non-polar solvents, such as hexane and toluene. the benefits of 'N-cyclopropyl-3-oxobutanamide' N-cyclopropyl-3-oxobutanamide is a compound that is used in the production of various drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It can also be used in the production of polymers, which can be used in a variety of industries. The benefits of this compound include its low cost, stability, and reactivity. Additionally, it is relatively non-toxic and can be used in a variety of applications. the related research of 'N-cyclopropyl-3-oxobutanamide' 1. Synthesis and Characterization of N-Cyclopropyl-3-oxobutanamide: A Novel Building Block for the Preparation of Heterocyclic Compounds. 2. Synthesis and Application of N-Cyclopropyl-3-oxobutanamide as a Novel Intermediates in Organic Synthesis. 3. N-Cyclopropyl-3-oxobutanamide as a Novel Building Block for the Preparation of Heterocyclic Compounds. 4. Synthesis, Characterization and Reactivity of N-Cyclopropyl-3-oxobutanamide. 5. The Reactivity of N-Cyclopropyl-3-oxobutanamide towards Different Nucleophiles. 6. The Application of N-Cyclopropyl-3-oxobutanamide as a Novel Intermediates in Organic Synthesis. 7. Synthesis and Reactivity of N-Cyclopropyl-3-oxobutanamide in the Preparation of Heterocyclic Compounds. 8. N-Cyclopropyl-3-oxobutanamide as a Novel Building Block for the Synthesis of Heterocyclic Compounds. 9. Synthesis and Reactivity of N-Cyclopropyl-3-oxobutanamide towards Different Nucleophiles. 10. The Application of N-Cyclopropyl-3-oxobutanamide as a Novel Intermediates in Organic Synthesis.
特性
IUPAC Name |
N-cyclopropyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)4-7(10)8-6-2-3-6/h6H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMEWOWPWEBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-oxobutanamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

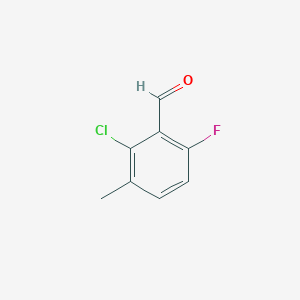
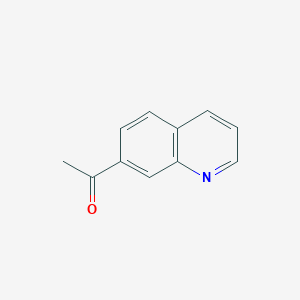
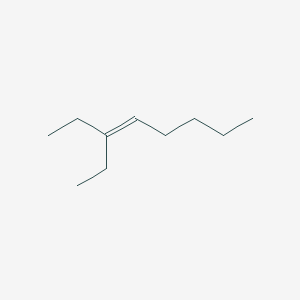
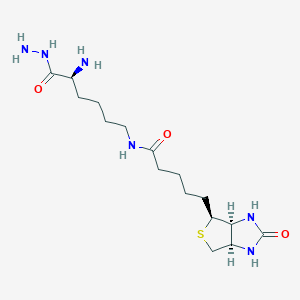
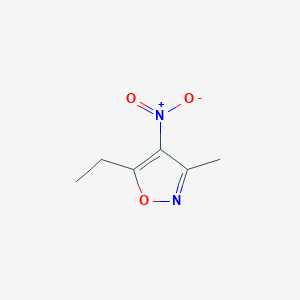
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
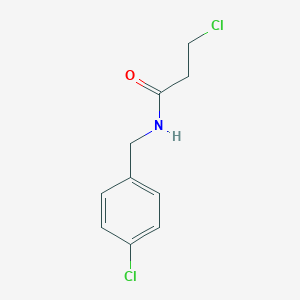
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
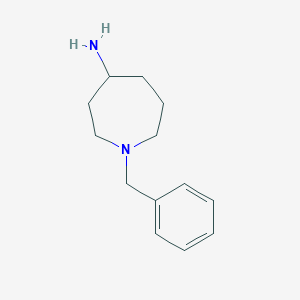
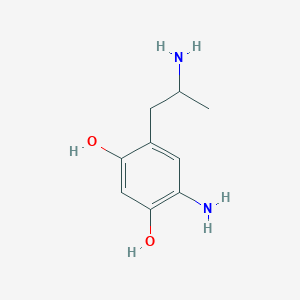
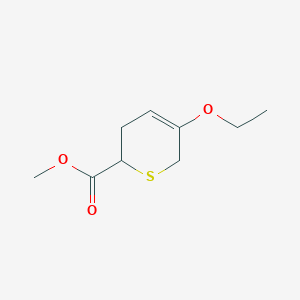
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
